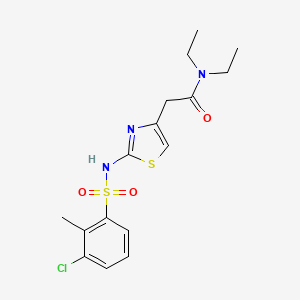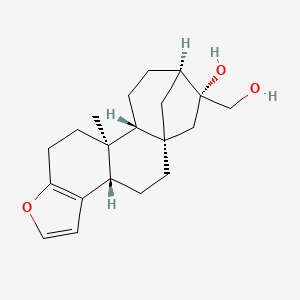
Cafestol
Übersicht
Beschreibung
Cafestol is a diterpenoid molecule present in coffee beans . It is one of the compounds that may be responsible for proposed biological and pharmacological effects of coffee . A typical bean of Coffea arabica contains about 0.4% to 0.7% this compound by weight .
Synthesis Analysis
The total synthesis of this compound involves a late-stage construction of the furan ring inspired by a biosynthesis strategy . There are also enzymatic esterification processes of this compound mediated by Novozyme 435® .
Molecular Structure Analysis
This compound is a diterpene molecule with a complex structure. It has been shown to have anticancer effects in various in vitro and in vivo cancer models .
Chemical Reactions Analysis
This compound and kahweol are two diterpenes exclusively found in coffee. They have been reported to have negative effects on health, like the increase in total lipid blood levels, as well as positive effects like carcinogenic protective and antioxidant activity .
Physical And Chemical Properties Analysis
This compound has a chemical formula of C20H28O3 and a molar mass of 316.441 g·mol −1 . Its melting point ranges from 158 to 162 °C (316 to 324 °F; 431 to 435 K) .
Wissenschaftliche Forschungsanwendungen
Prävention von Fettleibigkeit und metabolischem Syndrom
Cafestol hat sich als wirksam erwiesen, die Entwicklung von diätinduzierter Fettleibigkeit und deren metabolischen Komplikationen, einschließlich Leberfettleber (Fettleber) bei Mäusen, zu verhindern. Forscher haben die Auswirkungen von this compound auf den Gehalt an Nahrungsfett und dessen Reaktion auf transkriptomischer Ebene in Leber und Darm untersucht .
Antidiabetische Wirkungen
In Laborstudien wurde festgestellt, dass this compound die Insulinsekretion bei Zugabe von Glukose erhöht, was für die Kontrolle des Blutzuckerspiegels entscheidend ist. Darüber hinaus wurde beobachtet, dass es die Glukoseaufnahme in Muskelzellen erhöht und dabei Werte erreicht, die mit denen von verschriebenen Antidiabetika vergleichbar sind .
Entzündungshemmende und leberschützende Aktivitäten
this compound zeigt potenzielle pharmakologische Wirkungen wie Entzündungshemmung und Leberschutz. Diese Eigenschaften deuten darauf hin, dass this compound bei der Behandlung von Entzündungszuständen und dem Schutz der Leber vor Schäden hilfreich sein könnte .
Krebshemmendes Potenzial
Die Forschung zeigt, dass this compound krebshemmende Eigenschaften haben kann. Die genauen Mechanismen und die Wirksamkeit müssen noch weiter untersucht werden, aber dies stellt einen vielversprechenden Forschungsbereich für die Verbindung dar .
Herz-Kreislauf-Gesundheit
Zukünftige Forschungsarbeiten sollten sich darauf konzentrieren, die Dosis-Wirkungs-Beziehung zwischen this compound-Aufnahme und kardiovaskulärem Risiko zu verstehen. Dies umfasst die Untersuchung der Auswirkungen verschiedener Kaffeebrühaus Methoden auf die Gesundheitsergebnisse und die Durchführung von Langzeitstudien, um den nachhaltigen Verzehr von this compound zu bewerten .
Anti-Osteoklastogenese
this compound hat anti-osteoklastogene Aktivitäten gezeigt, was sich auf den Prozess der Verhinderung der Bildung von Osteoklasten bezieht - Zellen, die Knochengewebe abbauen. Dies könnte Auswirkungen auf Erkrankungen wie Osteoporose haben .
Wirkmechanismus
Target of Action
Cafestol, a natural diterpene extracted from coffee beans, primarily targets the nuclear receptors farnesoid X receptor (FXR) and pregnane X receptor (PXR) . These receptors play a crucial role in regulating genes involved in cholesterol homeostasis . This compound also affects the inhibitor κB kinase (IKK) , which is involved in the regulation of inflammation .
Mode of Action
This compound acts as an agonist ligand for both FXR and PXR . It down-regulates the expression of bile acid homeostatic genes such as cholesterol 7α-hydroxylase (CYP7A1) , the rate-limiting enzyme in bile acid biosynthesis . This interaction leads to changes in lipid parameters, including a significant increase in serum triglyceride levels .
Biochemical Pathways
This compound influences several biochemical pathways. It down-regulates inflammation mediators, increases glutathione (GSH), and induces apoptosis of tumor cells and anti-angiogenesis . It also affects the Nrf2/HO-1 pathway , which is involved in cellular antioxidant defense .
Pharmacokinetics
It is known that this compound is extensively metabolized by the liver . The metabolism of this compound is associated with Nrf2 activation, leading to the induction of biotransformation enzymes and cellular antioxidant defense .
Result of Action
This compound exhibits multiple potential pharmacological actions such as anti-inflammation, hepatoprotective, anti-cancer, anti-diabetic, and anti-osteoclastogenesis activities . It has been shown to inhibit tumor cell activity, regulate cyclins and apoptosis-related proteins, thereby inhibiting tumor cell proliferation and inducing apoptosis .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. The composition of coffee, including the presence of this compound, varies depending on the type, origin, degree of roast, and brewing method employed . These factors can influence the quantity of this compound and its potential health benefits .
Safety and Hazards
Zukünftige Richtungen
Cafestol has multiple potential pharmacological actions such as anti-inflammation, hepatoprotective, anti-cancer, anti-diabetic, and anti-osteoclastogenesis activities . The most relevant mechanisms involved are down-regulating inflammation mediators, increasing glutathione (GSH), inducing apoptosis of tumor cells and anti-angiogenesis . These findings suggest that this compound has potential as a functional food and multi-target alternative medicine .
Eigenschaften
IUPAC Name |
(1S,4S,12S,13R,16R,17R)-17-(hydroxymethyl)-12-methyl-8-oxapentacyclo[14.2.1.01,13.04,12.05,9]nonadeca-5(9),6-dien-17-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H28O3/c1-18-7-5-16-14(6-9-23-16)15(18)4-8-19-10-13(2-3-17(18)19)20(22,11-19)12-21/h6,9,13,15,17,21-22H,2-5,7-8,10-12H2,1H3/t13-,15-,17+,18-,19+,20+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DNJVYWXIDISQRD-HWUKTEKMSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC12CCC3=C(C1CCC45C2CCC(C4)C(C5)(CO)O)C=CO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@]12CCC3=C([C@H]1CC[C@]45[C@H]2CC[C@H](C4)[C@](C5)(CO)O)C=CO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H28O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID3040986 | |
| Record name | Cafestol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID3040986 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
316.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
469-83-0 | |
| Record name | Cafestol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=469-83-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Cafestol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000469830 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Cafestol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID3040986 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | CAFESTOL | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/AC465T6Q6W | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





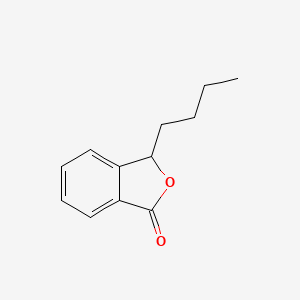
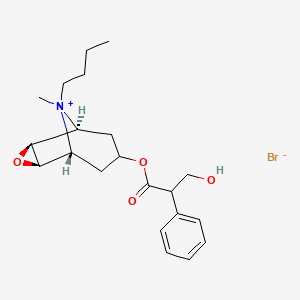

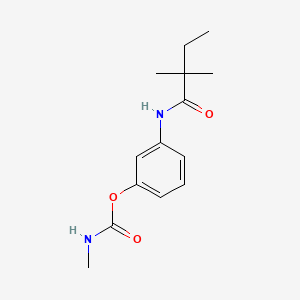

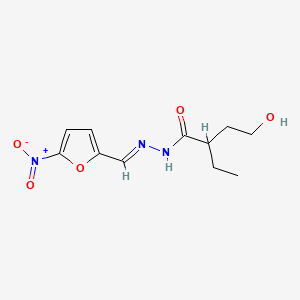




![N,N'-(hexane-1,6-diyl)bis(1-{(2S)-2-cyclohexyl-2-[(N-methyl-L-alanyl)amino]acetyl}-L-prolyl-beta-phenyl-L-phenylalaninamide)](/img/structure/B1668143.png)
